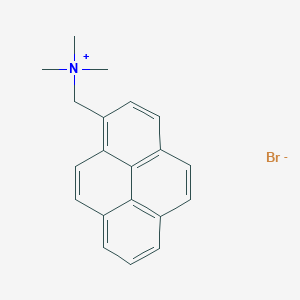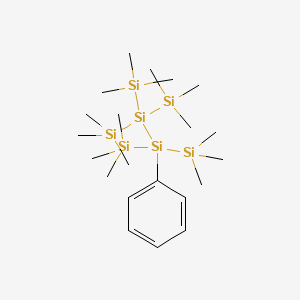
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane is an organosilicon compound known for its unique structure and properties. It is characterized by the presence of multiple silicon atoms and trimethylsilyl groups, making it a valuable compound in various chemical applications.
Métodos De Preparación
The synthesis of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane typically involves the reaction of phenyltrichlorosilane with hexamethyldisilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Aplicaciones Científicas De Investigación
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Industry: It is used in the production of high-performance materials, such as silicone rubbers and resins, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. Its trimethylsilyl groups provide steric protection, enhancing its stability and reactivity in specific conditions.
Comparación Con Compuestos Similares
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, it shares some structural similarities but differs in its reactivity and applications.
Tetrakis(trimethylsilyloxy)silane: This compound is used in the production of silicone-based materials and has different functional groups compared to this compound.
Hexamethyldisilane: A simpler compound with fewer silicon atoms, it is used as a precursor in the synthesis of more complex organosilicon compounds.
The uniqueness of this compound lies in its specific arrangement of silicon atoms and trimethylsilyl groups, which confer distinct properties and reactivity patterns.
Propiedades
Número CAS |
209621-79-4 |
|---|---|
Fórmula molecular |
C21H50Si7 |
Peso molecular |
499.2 g/mol |
Nombre IUPAC |
trimethyl-[[phenyl-bis(trimethylsilyl)silyl]-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C21H50Si7/c1-22(2,3)27(23(4,5)6,21-19-17-16-18-20-21)28(24(7,8)9,25(10,11)12)26(13,14)15/h16-20H,1-15H3 |
Clave InChI |
VUFROUOLXOIKJL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
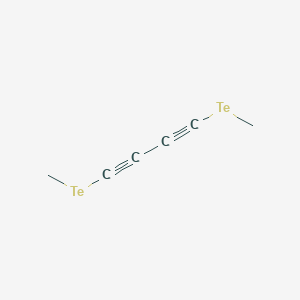
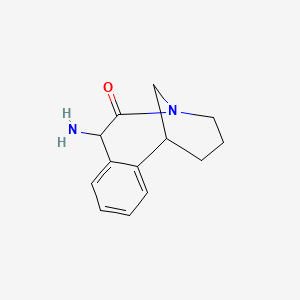
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
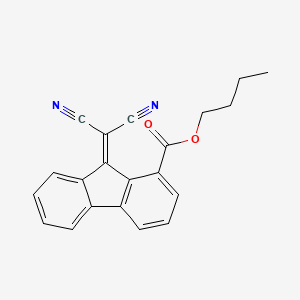



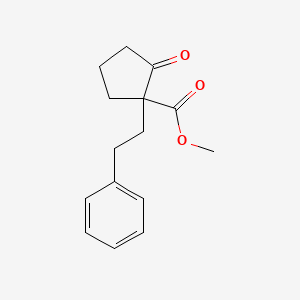


![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
